2-Phenyl-1-propanol

Catalog No.
S589419
CAS No.
1123-85-9
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1-propanol

CAS Number

1123-85-9

Product Name

2-Phenyl-1-propanol

IUPAC Name

2-phenylpropan-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

RNDNSYIPLPAXAZ-UHFFFAOYSA-N

SMILES

CC(CO)C1=CC=CC=C1

Solubility

Soluble in oils; Slightly soluble in water
Soluble (in ethanol)

Synonyms

2-phenylpropanol-1, 2-phenylpropanol-1, (R)-isomer, 2-phenylpropanol-1, (S)-isomer

Canonical SMILES

CC(CO)C1=CC=CC=C1

Food Science and Flavoring:

  • Flavoring agent: 2-Phenylpropan-1-ol is approved by the FDA as a safe flavoring agent in food []. It contributes to the characteristic aroma and taste of various foods, including honey, fruits, and alcoholic beverages [].

Enzyme Catalysis and Microwave Irradiation:

  • Synergistic effects: Studies have explored the potential of 2-Phenylpropan-1-ol to enhance the activity of specific enzymes when combined with microwave irradiation. This research investigates the compound's ability to improve the efficiency and effectiveness of enzyme-catalyzed reactions in various scientific and industrial processes.

Toxicology and Safety Assessments:

  • Short-term toxicity: Research has been conducted to evaluate the potential short-term toxicity of 2-Phenylpropan-1-ol in rats. These studies aim to establish safety profiles for the compound at different exposure levels, contributing to informed decisions about its use in various applications.

Other Potential Applications:

  • Beyond the areas mentioned above, 2-Phenylpropan-1-ol may hold potential in other scientific research fields, such as medicinal chemistry and material science. However, further research is needed to explore these possibilities in detail.

2-Phenyl-1-propanol, also known as 2-phenylpropan-1-ol, is an aromatic alcohol with the chemical formula C9H12OC_9H_{12}O. It features a propanol backbone substituted with a phenyl group at the second carbon. This compound has garnered attention due to its structural characteristics, which contribute to its diverse chemical behavior and biological activity. The molecular weight of 2-phenyl-1-propanol is approximately 136.19 g/mol, and it is commonly utilized in various

  • Antioxidant activity: The hydroxyl group might contribute to free radical scavenging properties.
  • Flavoring agent: It has been identified as a minor volatile compound in blackberries, potentially contributing to their flavor profile [].

  • Oxidation: This compound can be oxidized to form 2-phenylpropanal or further oxidized to 2-phenylpropanoic acid. The oxidation process can be facilitated by various oxidizing agents such as dichromate or permanganate.
  • Esterification: It can react with carboxylic acids to form esters, a reaction often catalyzed by acid catalysts. This process is significant in the production of flavoring agents and fragrances.
  • Transesterification: Lipase-catalyzed transesterification of 2-phenyl-1-propanol with vinyl esters has been studied for its enantioselectivity, which is crucial in producing chiral compounds for pharmaceutical applications .

Research indicates that 2-phenyl-1-propanol exhibits various biological activities. It has been studied for its potential antimicrobial properties and its role as a flavoring agent in food products. Additionally, it has shown some activity as a potential therapeutic agent due to its ability to interact with biological systems, although further studies are necessary to fully elucidate these effects .

Several methods are employed for synthesizing 2-phenyl-1-propanol:

  • Grignard Reaction: The compound can be synthesized by reacting phenylmagnesium bromide with propanal, leading to the formation of the desired alcohol after hydrolysis.
  • Reduction of Ketones: It can also be produced through the reduction of acetophenone using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Enzymatic Synthesis: Enzymatic methods utilizing lipases have been explored for the asymmetric synthesis of 2-phenyl-1-propanol, providing a more environmentally friendly approach with high selectivity .

2-Phenyl-1-propanol finds applications across various fields:

  • Flavoring and Fragrance: It is commonly used in the food industry as a flavoring agent due to its pleasant aroma.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
  • Chemical Research: Its unique properties make it a valuable compound for research in organic chemistry, particularly in studies involving stereochemistry and reaction mechanisms .

Interaction studies involving 2-phenyl-1-propanol have focused on its enzymatic interactions and its behavior in biological systems. For instance, studies have demonstrated that this compound can undergo enzymatic resolution, leading to the formation of enantiomers that may possess different biological activities. These interactions are critical for understanding how 2-phenyl-1-propanol can be utilized in drug design and development .

Several compounds share structural similarities with 2-phenyl-1-propanol. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1-PhenylethanolC8H10OLacks a propanol side chain; primarily used as a solvent.
3-PhenylpropanolC9H12ODifferent positioning of the phenyl group; less common in industrial applications.
Benzyl alcoholC7H8OContains only one phenyl group; widely used as an antiseptic and solvent.
2-MethylphenylpropanolC10H14OSubstituted methyl group; often used in fragrance formulations.

Each of these compounds exhibits distinct properties and applications, but 2-phenyl-1-propanol's unique structure allows it to participate in specific reactions and exhibit particular biological activities that differentiate it from its analogs .

Physical Description

Colourless liquid; Sweet floral lilac, hyacinth type aroma

XLogP3

2.4

Density

0.971-0.978

Melting Point

-13.0 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 267 of 273 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.02 mmHg

Other CAS

1123-85-9

Wikipedia

2-phenyl-1-propanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzeneethanol, .beta.-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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